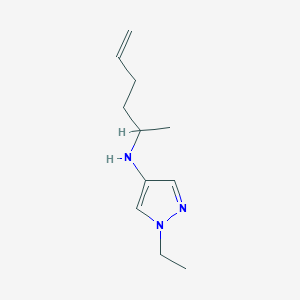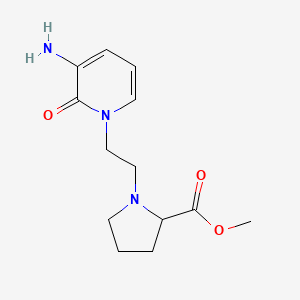
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)prolinate: is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)prolinate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups are introduced through reactions such as nitration, reduction, and amination.
Attachment of the Prolinate Moiety: The prolinate group can be attached via esterification reactions, where the carboxylic acid group of proline reacts with methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions could convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)prolinate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)prolinate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)alaninate
- Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)valinate
- Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)leucinate
Uniqueness
Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)prolinate is unique due to its specific combination of the pyridine ring and the prolinate moiety. This structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
methyl 1-[2-(3-amino-2-oxopyridin-1-yl)ethyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-19-13(18)11-5-3-6-15(11)8-9-16-7-2-4-10(14)12(16)17/h2,4,7,11H,3,5-6,8-9,14H2,1H3 |
InChI Key |
SDTXDKKWPFAVJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN1CCN2C=CC=C(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine](/img/structure/B13324411.png)
![5-Methyl-1-oxo-2,5-diazaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13324415.png)
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B13324421.png)
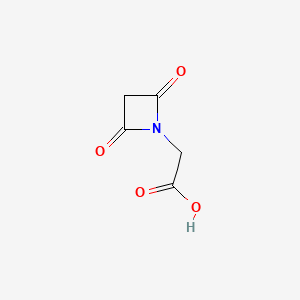
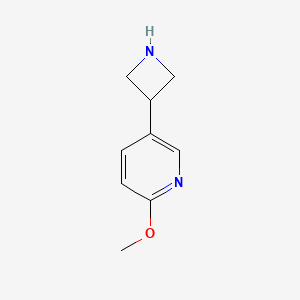
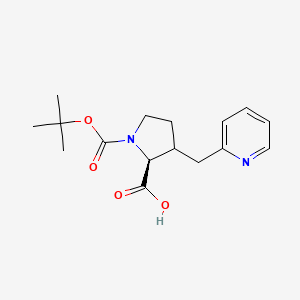
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine](/img/structure/B13324447.png)
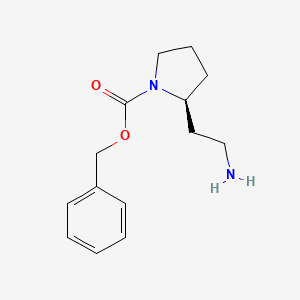
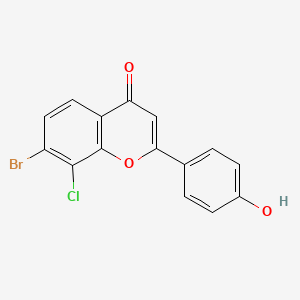
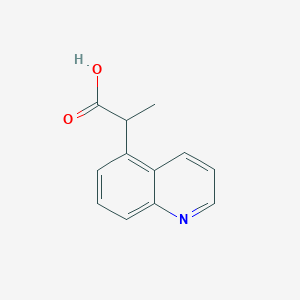
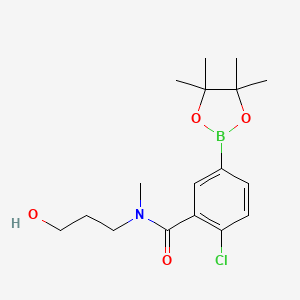
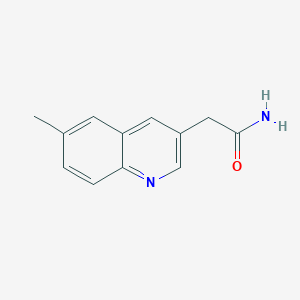
![4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol](/img/structure/B13324482.png)
